molecular formula C21H24N4O2 B2826657 2,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)furan-3-carboxamide CAS No. 1797975-80-4

2,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2826657
CAS No.: 1797975-80-4
M. Wt: 364.449
InChI Key: KLBLOTROSUHMBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .


Chemical Reactions Analysis

The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .


Physical and Chemical Properties Analysis

The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain shaped 3D network structure and associated fingerprint plot calculations gave the contribution ratios for C–H, H–H, O–H, and N–H contacts, indicating a higher propensity for H–H interactions to form the crystal .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds have been explored, with studies detailing processes like aldol condensation, quantum chemical calculations, and vibrational analysis to predict interaction sites and nature. For instance, Singh et al. (2014) synthesized a pyrrole chalcone derivative through aldol condensation, using spectroscopic analyses and quantum chemical calculations to confirm the product's structure and interactions (Singh, Rawat, & Sahu, 2014).

Potential Biological Applications

Research into related compounds has demonstrated potential biological applications, such as amplifying the effects of phleomycin against Escherichia coli, indicating a broader scope for the study of these compounds in antimicrobial applications (Brown & Cowden, 1982) (Brown & Cowden, 1982).

Computational and Theoretical Studies

Computational studies offer insights into the electronic and structural properties of similar compounds, aiding in the understanding of their reactivity and potential applications in material science or drug design. For example, Ergun et al. (2014) reported on the synthesis of novel furan-fused heterocycles, proposing mechanisms based on experimental and computational findings (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).

Mechanistic Insights into Chemical Reactions

Studies have also delved into the mechanisms of chemical reactions involving similar compounds, offering valuable insights into their reactivity patterns, which can be crucial for designing novel synthetic routes or improving existing ones. Bacchi et al. (2005) explored the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to produce a variety of heterocyclic derivatives (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Mechanism of Action

The molecular docking study was carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase .

Future Directions

The compound 2,5-dimethyl-N-[(2-(benzyl)thio]ethyl)furan-3-carboxamide is known to have micromolar potency against the H5N1 virus . A series of 5-substituted 2-furfuramides was reported by Kort et al. which are potent, voltage-dependent blockers (IC50 < 10 nM) of the human Nav1.8 channel . These findings suggest that similar compounds could have potential applications in medicinal chemistry.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14-13-17(15(2)27-14)21(26)23-11-12-25-19-9-4-3-7-16(19)20(24-25)18-8-5-6-10-22-18/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBLOTROSUHMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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